
C28H30Cl2N2O3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C28H30Cl2N2O3 is a complex organic molecule. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes 28 carbon atoms, 30 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C28H30Cl2N2O3 involves multiple steps, including the formation of intermediate compounds. The preparation methods typically involve the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of This compound often employs large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness. These methods may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
C28H30Cl2N2O3: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of This compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may yield compounds with increased hydrogen content .
Aplicaciones Científicas De Investigación
C28H30Cl2N2O3: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard compound for analytical techniques.
Biology: It is employed in studies related to cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on biological systems.
Industry: It is used in the production of specialized materials and as an intermediate in the synthesis of other complex compounds
Mecanismo De Acción
The mechanism of action of C28H30Cl2N2O3 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Propiedades
Fórmula molecular |
C28H30Cl2N2O3 |
|---|---|
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
8-[[(1-benzylpiperidin-4-yl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one;dihydrochloride |
InChI |
InChI=1S/C28H28N2O3.2ClH/c31-26-12-11-23-24(21-9-5-2-6-10-21)17-27(32)33-28(23)25(26)18-29-22-13-15-30(16-14-22)19-20-7-3-1-4-8-20;;/h1-12,17,22,29,31H,13-16,18-19H2;2*1H |
Clave InChI |
POPICUHRDCYWDD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NCC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O)CC5=CC=CC=C5.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
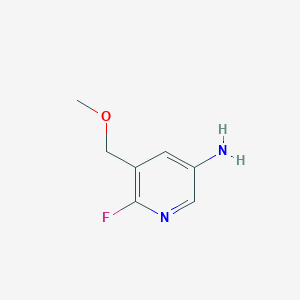
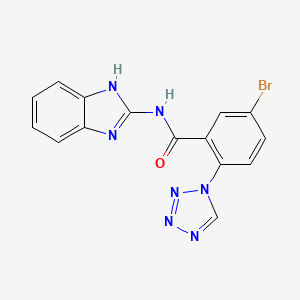
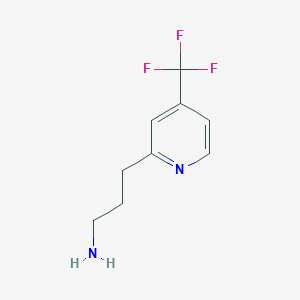
![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)

![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)

![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)
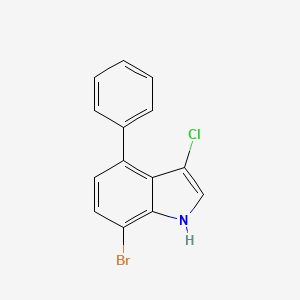


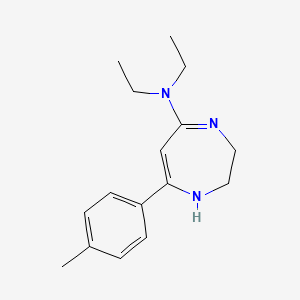
![5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12635000.png)
